Canagliflozin L-Glucitol Canagliflozin L-Glucitol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204094
InChI:
SMILES:
Molecular Formula: C₂₄H₂₅FO₅S
Molecular Weight: 444.52

Canagliflozin L-Glucitol

CAS No.:

Cat. No.: VC0204094

Molecular Formula: C₂₄H₂₅FO₅S

Molecular Weight: 444.52

* For research use only. Not for human or veterinary use.

Canagliflozin L-Glucitol -

Specification

Molecular Formula C₂₄H₂₅FO₅S
Molecular Weight 444.52

Introduction

Chemical Structure and Properties

Canagliflozin, the base compound, has a molecular formula of C24H25FO5S·1/2H2O, with a molecular weight of 453.53 g/mol . As a sodium-glucose co-transporter 2 (SGLT2) inhibitor, its chemical structure enables selective binding to the SGLT2 receptor.

The synthesis of canagliflozin involves several sophisticated chemical processes. Patent literature describes methods for synthesizing canagliflozin intermediates using starting materials such as succinic anhydride and fluorobenzene . The synthetic pathway typically includes:

  • Reaction of fluorobenzene with succinic anhydride under Aluminium Trichloride catalysis to obtain 4-(4-fluorophenyl)-4-ketobutyric acids

  • Reaction with phosphorus pentasulfide under microwave radiation to produce 2-(4-fluorophenyl) thiophene

  • Further reactions with specific intermediates to obtain the final compound

The L-Glucitol form would likely involve conjugation with L-Glucitol (also known as L-sorbitol), a sugar alcohol that may modify the pharmacokinetic or pharmacodynamic properties of the base molecule.

Mechanism of Action

Canagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2), which is found in the proximal tubules of the kidney . This transporter is responsible for reabsorbing filtered glucose from the renal tubular lumen. Through SGLT2 inhibition, canagliflozin:

  • Reduces reabsorption of filtered glucose into the bloodstream

  • Decreases the renal threshold for glucose (RTG)

  • Increases urinary glucose excretion

  • Lowers plasma glucose concentrations through an insulin-independent mechanism

This unique mechanism represents a departure from traditional diabetes treatments that rely on insulin production or sensitivity improvement. The L-Glucitol formulation would likely retain this primary mechanism while potentially offering modifications to absorption, distribution, or other pharmacokinetic parameters.

Pharmacokinetic Profile

Absorption

The absorption profile of canagliflozin demonstrates favorable characteristics:

  • Absolute oral bioavailability of approximately 65%

  • Achievement of steady-state concentrations after 4-5 days of once-daily dosing (100-300 mg range)

  • No significant effect of high-fat meals on pharmacokinetic parameters, allowing flexible administration with respect to food intake

  • Optimal administration recommended before the first meal of the day to maximize effects on postprandial glucose excretion

Distribution

The distribution parameters for canagliflozin include:

  • Extensive distribution throughout the body with a volume of distribution at steady state averaging 83.5 L following intravenous administration in healthy subjects

  • High plasma protein binding (99%), primarily to albumin

Metabolism

Canagliflozin undergoes metabolism primarily through:

  • O-glucuronidation pathways, mediated mainly by UGT1A9 and UGT2B4 enzymes, resulting in two inactive O-glucuronide metabolites

  • Minimal oxidative metabolism (approximately 7%) via hepatic cytochrome enzyme CYP3A4 in humans

Elimination

The elimination of canagliflozin occurs through:

  • Fecal excretion (41.5% as unchanged drug)

  • Elimination half-life (t1/2) of approximately 13.7 hours for the 100 mg dose and 14.9 hours for the 300 mg dose

Table 1 summarizes the key pharmacokinetic parameters for canagliflozin at doses of 100 mg and 300 mg:

ParameterCANA 100 mg (n = 8)CANA 300 mg (n = 10)
DAY 1DAY 7DAY 1DAY 7
C max, ng/mL1,096 (444)1,227 (481)3,480 (844)4,678 (1,685)
t max, h1.5 (1.0–5.0)1.5 (1.0–5.0)1.5 (1.0–6.0)1.5 (1.0–2.0)
AUC τ, ng * h/mL6,357 (1,431)8,225 (1,947)22,583 (7,343)30,995 (11,146)
t 1/2, h13.7 (2.1)14.9 (4.8)

Note: tmax is presented as median (range); other parameters are presented as mean (standard deviation) .

Pharmacodynamic Effects

The pharmacodynamic effects of canagliflozin demonstrate dose-dependent actions on glucose handling:

  • From a baseline renal threshold for glucose (RTG) value of approximately 13 mmol/L, maximal suppression to approximately 4-5 mmol/L was observed with the 300 mg daily dose in patients with type 2 diabetes

  • This significant reduction in RTG results in increased urinary glucose excretion while maintaining a threshold that presents a relatively low risk for treatment-induced hypoglycemia

  • In patients with type 2 diabetes administered 100-300 mg once daily over a 16-day period, reductions in RTG and increases in urinary glucose excretion remained consistent throughout the treatment duration

  • Plasma glucose concentrations declined in a dose-dependent fashion within the first day of dosing, with subsequent sustained reductions in both fasting and postprandial glucose levels

Figure 1 from the research literature demonstrates the 24-hour profile for RTG in subjects with type 2 diabetes treated with canagliflozin 100 mg and 300 mg, showing consistent suppression throughout the day .

Additionally, the 300 mg dose has been shown to delay intestinal glucose absorption and reduce postprandial glucose excursions through a non-renal mechanism when administered before a mixed meal .

Clinical Efficacy in Type 2 Diabetes Management

Glycemic Control

Canagliflozin has demonstrated significant efficacy in glycemic control across multiple clinical trials:

  • In the CANTATA-SU trial involving 1,452 patients, canagliflozin demonstrated greater hemoglobin A1c reduction compared with glimepiride when added to metformin therapy

  • Improved glycemic control was observed compared with placebo when canagliflozin was added to metformin and pioglitazone in a trial of 342 patients

  • As monotherapy, canagliflozin demonstrated both body weight and systolic blood pressure reductions compared with placebo in the CANTATA-M study over a 52-week follow-up period

These glycemic benefits occur through mechanisms that are independent of insulin secretion or action, making canagliflozin particularly valuable in the management of type 2 diabetes at various stages of disease progression.

Cardiovascular Outcomes

One of the most significant clinical benefits of canagliflozin is its favorable impact on cardiovascular outcomes:

  • The CANVAS Program Analysis trial, which included over 10,000 patients with type 2 diabetes and either established cardiovascular disease or high cardiovascular risk, demonstrated that canagliflozin use resulted in reduced cardiovascular events compared with placebo

  • These findings led to FDA approval for canagliflozin's use in reducing the risk of major adverse cardiovascular events in adults with type 2 diabetes who have established cardiovascular disease

Renal Outcomes

Canagliflozin has also demonstrated important renoprotective effects:

  • The CREDENCE trial showed that canagliflozin use reduced renal events compared with placebo in patients with type 2 diabetes and diabetic kidney disease (DKD)

  • Several large-scale studies have confirmed that sodium-glucose cotransporter 2 inhibitors, including canagliflozin, have beneficial effects on improving renal prognosis in patients with type 2 diabetes

This renoprotective effect represents an important additional benefit beyond glycemic control, particularly for patients with diabetic kidney disease or at risk of developing renal complications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator